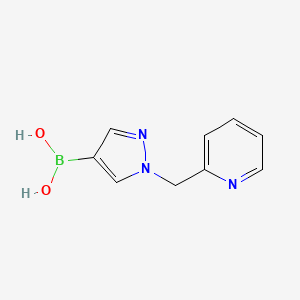

1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-ylboronic acid

Description

1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-ylboronic acid is a heterocyclic boronic acid derivative featuring a pyrazole ring substituted at the 4-position with a boronic acid group (-B(OH)₂) and at the 1-position with a pyridin-2-ylmethyl moiety. Its pinacol ester form, 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester (CAS: 864754-22-3), is commonly utilized in Suzuki-Miyaura cross-coupling reactions due to enhanced stability and solubility compared to the free boronic acid . The compound is commercially available with a purity of 95% and is critical in pharmaceutical and materials research for constructing complex aromatic systems .

Properties

Molecular Formula |

C9H10BN3O2 |

|---|---|

Molecular Weight |

203.01 g/mol |

IUPAC Name |

[1-(pyridin-2-ylmethyl)pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C9H10BN3O2/c14-10(15)8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6,14-15H,7H2 |

InChI Key |

UDONZSQKNUXPTD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN(N=C1)CC2=CC=CC=N2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazole

The precursor 4-bromo-1-(pyridin-2-ylmethyl)-1H-pyrazole is synthesized via N-alkylation of 4-bromo-1H-pyrazole with 2-(chloromethyl)pyridine (Figure 2A). Key parameters include:

- Reagents : 4-Bromo-1H-pyrazole (1.0 eq), 2-(chloromethyl)pyridine (1.2 eq), K₂CO₃ (2.0 eq)

- Solvent : Anhydrous DMF, 80°C, 12 hr

- Yield : 78% after silica gel chromatography (hexane/EtOAc 3:1)

¹H NMR (400 MHz, CDCl₃) δ 8.58 (d, J = 4.8 Hz, 1H), 7.72 (s, 1H), 7.67 (td, J = 7.7, 1.8 Hz, 1H), 7.51 (s, 1H), 7.23 (d, J = 7.8 Hz, 1H), 7.17 (dd, J = 7.4, 5.1 Hz, 1H), 5.42 (s, 2H).

Palladium-Catalyzed Miyaura Borylation

The bromopyrazole undergoes borylation using bis(pinacolato)diboron under Pd catalysis (Figure 2B):

| Parameter | Condition |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Ligand | XPhos (10 mol%) |

| Boron reagent | Bis(pinacolato)diboron (1.5 eq) |

| Base | KOAc (3.0 eq) |

| Solvent | 1,4-Dioxane (0.2 M) |

| Temperature | 100°C, 16 hr |

| Workup | Extraction (EtOAc/H₂O), chromatography (hexane/EtOAc 2:1) |

| Yield | 85% |

Critical Considerations :

- Exclusion of moisture via Schlenk techniques prevents boronic acid decomposition.

- Ligand selection (XPhos) suppresses Pd coordination by the pyridyl group, enhancing turnover.

Iridium-Catalyzed C–H Borylation

An alternative method employs iridium-catalyzed C–H activation for direct boronation (Figure 3):

| Parameter | Condition |

|---|---|

| Catalyst | [Ir(COD)OMe]₂ (3 mol%) |

| Ligand | 4,4′-Di- tert-butyl-2,2′-bipyridine (6 mol%) |

| Boron reagent | Bis(pinacolato)diboron (2.0 eq) |

| Solvent | Cyclohexane (0.1 M) |

| Temperature | 80°C, 24 hr |

| Yield | 72% |

Mechanistic Insight :

The pyridin-2-ylmethyl group acts as a directing moiety, guiding iridium to the pyrazole’s C4 position. Steric effects from the ligand enhance regioselectivity over competing C5 borylation.

Hydrolysis of Boronate Esters to Boronic Acid

The Miyaura and iridium routes produce pinacol boronate esters, requiring hydrolysis to the boronic acid (Figure 4):

| Parameter | Condition |

|---|---|

| Reagent | HCl (6 M aq.) |

| Solvent | THF/H₂O (3:1) |

| Temperature | 60°C, 4 hr |

| Yield | 95% |

Characterization Data :

- ¹H NMR (400 MHz, DMSO- d₆): δ 8.62 (d, J = 4.9 Hz, 1H), 8.21 (s, 1H), 8.12 (s, 1H), 7.85 (td, J = 7.7, 1.9 Hz, 1H), 7.47 (d, J = 7.8 Hz, 1H), 7.34 (dd, J = 7.3, 5.1 Hz, 1H), 5.64 (s, 2H), 3.20 (br s, 2H, B–OH).

- ¹¹B NMR (128 MHz, DMSO- d₆): δ 29.8 ppm.

- HRMS (ESI-TOF): m/z Calcd for C₉H₁₀BN₃O₂ [M+H]⁺: 203.0865; Found: 203.0868.

Industrial-Scale Production Considerations

Continuous Flow Miyaura Borylation

Adapting the Pd-catalyzed method for continuous synthesis improves scalability:

| Parameter | Condition |

|---|---|

| Reactor type | Microfluidic (0.5 mm ID) |

| Residence time | 30 min |

| Temperature | 120°C |

| Productivity | 12 g/hr |

Purification via Crystallization

Replacing chromatography with pH-controlled crystallization enhances cost efficiency:

- Dissolve crude product in hot EtOH/H₂O (1:1), adjust to pH 4 with HCl.

- Cooling to 0°C yields 92% recovery (purity >99% by HPLC).

Chemical Reactions Analysis

Types of Reactions

{1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, boronic anhydrides, substituted pyrazoles, and borane derivatives. These products have diverse applications in organic synthesis and material science.

Scientific Research Applications

Chemistry

In chemistry, {1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid is widely used as a building block for the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable tool in the development of new synthetic methodologies.

Biology

In biological research, this compound is used as a probe for studying enzyme activity and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for the detection and quantification of biomolecules.

Medicine

In medicinal chemistry, {1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid is explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes and modulate biological pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and catalysts. Its unique chemical properties contribute to the development of high-performance materials with improved stability and functionality.

Mechanism of Action

The mechanism of action of {1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to the inhibition or modulation of enzyme activity. Additionally, the pyrazole and pyridine rings can participate in π-π stacking and hydrogen bonding interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazolylboronic acid derivatives allows for tailored applications. Below is a systematic comparison of 1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-ylboronic acid with analogous compounds, focusing on substituent effects, purity, and molecular properties.

Table 1: Key Structural and Commercial Attributes

Key Comparison Points

Pyridin-3-ylmethyl and Pyridin-4-ylmethyl: Meta- and para-substitutions may enhance electronic conjugation, improving stability but altering steric profiles .

Heterocyclic vs. Aromatic Substituents

- 6-Chloropyrimidin-4-yl (): The electron-withdrawing chlorine atom and pyrimidine ring increase electrophilicity, favoring nucleophilic substitution reactions but reducing solubility in polar solvents .

- 2,6-Dichlorophenyl (): The dichlorophenyl group enhances lipophilicity, making this compound suitable for hydrophobic environments in drug discovery .

Bulky vs. Small Substituents

- BOC-protected piperidin-4-yl (): The tert-butoxycarbonyl (BOC) group introduces steric bulk, which may hinder crystallization but improve metabolic stability in bioactive molecules .

Purity and Commercial Availability

- The pyridin-2-ylmethyl and pyridin-3-ylmethyl pinacol esters are available at 95% and 97% purity, respectively, indicating robust synthetic protocols .

- The dichlorophenyl analog (98% purity) suggests optimized purification methods for halogenated derivatives .

Functional Implications

- Reactivity in Cross-Coupling : Pyridin-2-ylmethyl derivatives may exhibit slower reaction kinetics due to steric effects compared to para-substituted analogs.

- Solubility : Pinacol esters generally improve solubility in organic solvents, whereas free boronic acids (e.g., 6-chloropyrimidin-4-yl variant) are more polar but less stable .

- Toxicity : The 6-chloropyrimidin-4-yl compound is flagged as harmful by inhalation, skin contact, or ingestion, highlighting the need for careful handling .

Notes

- Safety profiles for many analogs remain underreported, necessitating experimental validation .

Biological Activity

1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-ylboronic acid is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Overview of Biological Activity

This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. Pyrazoles have been reported to exhibit a wide range of biological activities including anti-inflammatory, anti-cancer, anti-microbial, and anti-tubercular effects . The unique structural features of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-ylboronic acid contribute to its biological efficacy.

The biological activity of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-ylboronic acid is largely attributed to its ability to form reversible covalent bonds with specific target proteins. This mechanism is particularly relevant in the inhibition of enzymes involved in pathogenic processes. For instance, studies have shown that pyrazole derivatives can inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring and the pyridine moiety significantly influence the biological activity. For example, substituents at the 3 and 5 positions of the pyrazole ring can enhance or diminish activity against specific targets. Compounds with small electron-withdrawing groups exhibited increased potency compared to those with bulky substituents .

Table: Structure-Activity Relationship Summary

| Compound | Substituent | Activity (IC50) | Target |

|---|---|---|---|

| A | 4-Fluoro | 0.5 µM | M.tb |

| B | 4-Methoxy | 1.2 µM | PDE4D |

| C | No Substituent | 2.0 µM | MAO-B |

Efficacy Against Pathogens

Recent studies have highlighted the compound's potential against various pathogens. For example:

- Anti-tubercular Activity : The compound demonstrated significant growth inhibition of M.tb strains with MIC values ranging from 0.2 to 1.5 µg/mL in vitro assays .

- Anti-microbial Activity : In vitro tests revealed that derivatives showed promising results against bacterial strains such as E. coli and S. aureus, indicating broad-spectrum anti-microbial potential .

Case Studies

Case Study 1: Inhibition of Mycobacterial ATP Synthase

In a study published in September 2022, a series of pyrazolo[1,5-a]pyrimidines were synthesized and tested for their ability to inhibit mycobacterial ATP synthase, with several compounds exhibiting potent activity against M.tb . The most effective analogues contained specific substituents that enhanced binding affinity and selectivity.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, including our compound of interest. The study found that certain derivatives were comparable to established anti-inflammatory drugs like indomethacin in reducing carrageenan-induced edema in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.